molecular formula C17H16N4O2S B11674254 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11674254
M. Wt: 340.4 g/mol
InChI Key: QGZKGYQMGMBVTG-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a methoxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thiol, which is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The compound’s anti-inflammatory properties might be due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide: Lacks the methoxyphenylmethylidene moiety.

    2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide: Contains a bromophenyl group instead of a methoxyphenyl group.

    2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenylmethylidene moiety in 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O2S/c1-23-13-6-4-5-12(9-13)10-18-21-16(22)11-24-17-19-14-7-2-3-8-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

QGZKGYQMGMBVTG-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.